molecular formula C11H10O2 B1273840 1-[4-(2-Propynyloxy)phenyl]-1-ethanone CAS No. 34264-14-7

1-[4-(2-Propynyloxy)phenyl]-1-ethanone

Cat. No.: B1273840
CAS No.: 34264-14-7
M. Wt: 174.2 g/mol
InChI Key: VQORXUVLMTXOMV-UHFFFAOYSA-N
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Description

1-[4-(2-Propynyloxy)phenyl]-1-ethanone is an organic compound with the molecular formula C11H10O2 and a molecular weight of 174.2 g/mol . It is characterized by the presence of a propynyloxy group attached to a phenyl ring, which is further connected to an ethanone group. This compound is primarily used in research settings and has various applications in chemistry and biology.

Safety and Hazards

The safety information for “1-[4-(2-Propynyloxy)phenyl]-1-ethanone” indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It’s recommended to use personal protective equipment and follow safe laboratory practices when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Propynyloxy)phenyl]-1-ethanone typically involves the reaction of 4-hydroxyacetophenone with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-Propynyloxy)phenyl]-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The propynyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(2-Propynyloxy)phenyl]-1-ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(2-Propynyloxy)phenyl]-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The propynyloxy group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

    4-Hydroxyacetophenone: A precursor in the synthesis of 1-[4-(2-Propynyloxy)phenyl]-1-ethanone.

    Propargyl Bromide: Another precursor used in the synthesis.

    4-(2-Propynyloxy)benzaldehyde: A structurally similar compound with an aldehyde group instead of an ethanone group.

Uniqueness: this compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the propynyloxy group allows for unique interactions with enzymes and other molecular targets, making it valuable in research and potential therapeutic applications .

Properties

IUPAC Name

1-(4-prop-2-ynoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-3-8-13-11-6-4-10(5-7-11)9(2)12/h1,4-7H,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQORXUVLMTXOMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377487
Record name 1-{4-[(Prop-2-yn-1-yl)oxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34264-14-7
Record name 1-{4-[(Prop-2-yn-1-yl)oxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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